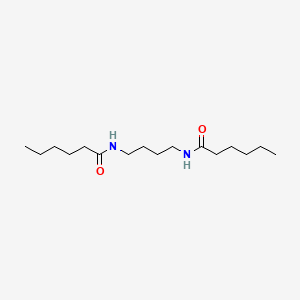

Hexanamide, N,N'-1,4-butanediylbis-

Description

Properties

CAS No. |

58962-41-7 |

|---|---|

Molecular Formula |

C16H32N2O2 |

Molecular Weight |

284.44 g/mol |

IUPAC Name |

N-[4-(hexanoylamino)butyl]hexanamide |

InChI |

InChI=1S/C16H32N2O2/c1-3-5-7-11-15(19)17-13-9-10-14-18-16(20)12-8-6-4-2/h3-14H2,1-2H3,(H,17,19)(H,18,20) |

InChI Key |

UCXLOOLQHVMRBF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NCCCCNC(=O)CCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Hexanamide, N,N'-1,4-butanediylbis-

- CAS No.: 58962-41-7

- Molecular Formula : C₁₆H₃₂N₂O₂

- Structure : A diamide compound featuring two hexanamide moieties linked via a 1,4-butanediyl (-CH₂CH₂CH₂CH₂-) spacer .

Synthesis and Applications: This compound serves as a critical amide segment building block in the synthesis of polyester amide (PEA) block copolymers via melt polycondensation. It is reacted with 1,4-butanediol and dimethyl adipate to form polymers with tunable mechanical properties. The purity of this compound is crucial, as residual oligomers or unreacted 1,4-diaminobutane can lead to polymer discoloration .

Comparison with Structurally Similar Compounds

Benzamide, N,N'-1,4-butanediylbis(2-hydroxy-)

- CAS No.: CID 3059194

- Molecular Formula : C₁₈H₂₀N₂O₄

- Key Features :

Acetamide, N,N'-1,4-butanediylbis[2-chloro-]

- CAS No.: 33619-34-0

- Molecular Formula : C₈H₁₄Cl₂N₂O₂

- Key Features :

| Parameter | Hexanamide, N,N'-1,4-butanediylbis- | Acetamide, N,N'-1,4-butanediylbis[2-chloro-] |

|---|---|---|

| Reactivity | Amide condensation | Electrophilic substitution |

| Thermal Stability | Moderate | Lower (due to C-Cl bond lability) |

| Industrial Use | Bulk polymer production | Niche chemical intermediates |

Butanamide, N,N'-1,4-butanediylbis[2,2,3,3,4,4,4-heptafluoro-]

- CAS No.: Listed under OECD PFAS database (fluorinated compound)

- Molecular Formula: Not explicitly stated; likely C₁₀H₁₀F₁₄N₂O₂ (estimated)

- Key Features: Fluorinated side chains confer thermal/chemical resistance and hydrophobicity. Potential environmental persistence due to C-F bonds. Used in high-performance materials (e.g., coatings, electronics) .

| Parameter | Hexanamide, N,N'-1,4-butanediylbis- | Fluorinated Butanamide |

|---|---|---|

| Thermal Stability | Moderate (decomposes ~200–250°C) | High (>300°C) |

| Environmental Impact | Biodegradable | Persistent (PFAS-related concerns) |

| Cost | Low | High |

N,N'-1,4-Phenylenebis[3-oxo-butanamide]

- CAS No.: 91697-01-7

- Molecular Formula : C₁₄H₁₆N₂O₄

- Key Features :

| Parameter | Hexanamide, N,N'-1,4-butanediylbis- | N,N'-1,4-Phenylenebis[3-oxo-butanamide] |

|---|---|---|

| Rigidity | Flexible (aliphatic spacer) | Rigid (aromatic backbone) |

| UV Resistance | Low | High |

| Market Scope | Broad (polymers) | Specialized (dyes, electronics) |

Research Findings and Trends

- Polymer Science : Hexanamide, N,N'-1,4-butanediylbis- is favored for its balance of flexibility and processability in PEAs, whereas fluorinated and aromatic analogs target niche high-performance applications .

- Biological Applications : Unlike MRS2578 (a P2RY6 antagonist with thiourea groups; CAS 157277-65-3), Hexanamide derivatives lack receptor-targeting moieties, limiting their pharmacological use .

- Environmental Considerations : Fluorinated analogs face regulatory scrutiny due to PFAS persistence, driving demand for biodegradable alternatives like unmodified hexanamide-based polymers .

Q & A

Q. Basic

- NMR : - and -NMR confirm backbone structure and substituents (e.g., methoxy protons at δ 3.8–4.0 ppm).

- FT-IR : Identifies amide linkages (1650 cm) and hydroxyl stretches (3200–3500 cm).

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 412.1635 for CHNO) .

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives .

How can computational chemistry predict interactions of Hexanamide derivatives with biological targets?

Q. Advanced

- Molecular docking : Simulate binding to osteoclast-related proteins (e.g., NFATc1) using AutoDock Vina. Hydroxyl groups show strong hydrogen bonds with Arg438 and Glu444 residues .

- Molecular dynamics (MD) : Assess stability of ligand-protein complexes over 100-ns simulations (e.g., GROMACS).

- QSAR models : Correlate substituent electronegativity with inhibitory IC values .

What structural features of Hexanamide, N,N'-1,4-butanediylbis- influence physicochemical properties?

Q. Basic

- Amide linkages : Confer rigidity and resistance to enzymatic hydrolysis compared to ester analogs.

- Butanediyl spacer : Balances flexibility and distance between aromatic groups, optimizing receptor binding.

- Hydrophobic hexanoyl chains : Enhance lipid bilayer penetration but may reduce aqueous solubility .

What in vitro models study osteoclast inhibitory effects of Hexanamide derivatives?

Q. Advanced

- Osteoclastogenesis assay : Differentiate RAW 264.7 macrophages with RANKL (50 ng/mL) and M-CSF (30 ng/mL) for 5 days.

- TRAP staining : Quantify tartrate-resistant acid phosphatase multinucleated cells.

- Dose-response analysis : BCPA (a Hexanamide analog) shows IC = 12.5 µM via NFATc1 downregulation .

How do Hexanamide derivatives compare to other bis-amide compounds in physiological stability?

Q. Advanced

- Hydrolysis resistance : Hexanamide’s aliphatic chains resist acidic/basic hydrolysis better than aromatic analogs (e.g., benzamide derivatives degrade at pH < 2).

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition >250°C, outperforming shorter-chain bis-amides .

- Comparative studies : N,N'-Butanediyl-bis-benzamide degrades 30% faster in simulated gastric fluid (pH 1.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.